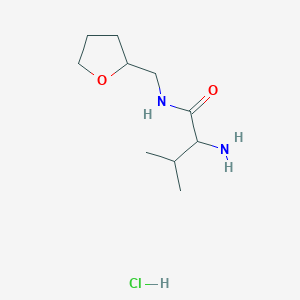
2-Amino-3-methyl-N-(tetrahydro-2-furanylmethyl)-butanamide hydrochloride
Vue d'ensemble
Description
2-Amino-3-methyl-N-(tetrahydro-2-furanylmethyl)-butanamide hydrochloride (also known as AMF-BHCl) is an important organic compound that has been widely studied for its numerous applications in laboratory and scientific research. It is a type of amide derivative that can be used for a variety of purposes, such as in the synthesis of pharmaceuticals, in the study of enzyme activity, and in the production of bioactive molecules.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
The compound 2-Amino-3-methyl-N-(tetrahydro-2-furanylmethyl)-butanamide hydrochloride is involved in various synthesis processes and chemical reactions. For instance, it has been used in the preparation of (S)-4-(Methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide through a series of reactions starting with its precursor, methyl (S)-2-amino-4-(methylthio)butyrate hydrochloride. The synthesis involves reactions with saturated ammonia solution and hydrochloric acid in methanol, followed by catalysis with tetrabutylammonium bromide (TBAB) and potassium hydroxide in dichloromethane (Zhou Yawen, 2004).
Another example is the synthesis of novel dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives from reactions of 3-aminopyridine and N-(pyridin-3-yl)-3-(pyridin-3-ylimino)butanamide with various electrophilic reagents. These reactions have contributed to the development of compounds with potential pharmacological properties (I. S. A. Hafiz et al., 2011).
Medicinal Chemistry and Drug Development
In medicinal chemistry, derivatives of 2-Amino-3-methyl-N-(tetrahydro-2-furanylmethyl)-butanamide hydrochloride have been explored for their potential as drug candidates. For example, a series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides, closely related to the target compound, were investigated as dipeptidyl peptidase IV (DPP-4) inhibitors, showing significant potential for the treatment of type 2 diabetes due to their ability to reduce blood glucose excursion in oral glucose tolerance tests (Aiko Nitta et al., 2012).
Propriétés
IUPAC Name |
2-amino-3-methyl-N-(oxolan-2-ylmethyl)butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-7(2)9(11)10(13)12-6-8-4-3-5-14-8;/h7-9H,3-6,11H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEABAJQDZJOPJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1CCCO1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 2-{[4-(Methylsulfonyl)phenyl]acetyl}pyrazolidine-1-carboxylate](/img/structure/B1394962.png)
![tert-Butyl 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxylate](/img/structure/B1394964.png)
![5-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-3-oxo-pentanoic acid methyl ester](/img/structure/B1394965.png)

![[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1394967.png)
![Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1394968.png)



![(Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propenenitrile](/img/structure/B1394976.png)



